molecular formula C16H18N2O2 B7538410 N-(2-piperidin-1-ylphenyl)furan-3-carboxamide

N-(2-piperidin-1-ylphenyl)furan-3-carboxamide

Cat. No. B7538410
M. Wt: 270.33 g/mol
InChI Key: XXFLVIPVLQFXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-piperidin-1-ylphenyl)furan-3-carboxamide, also known as ML277, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of selective activators of KCNQ1/KCNE1 (Kv7.1/KCNE1) potassium channels, which play a crucial role in regulating cardiac repolarization.

Mechanism of Action

N-(2-piperidin-1-ylphenyl)furan-3-carboxamide selectively activates KCNQ1/KCNE1 potassium channels, which are responsible for regulating cardiac repolarization. This activation leads to the shortening of the action potential duration in cardiac cells, which is beneficial in treating long QT syndrome. Additionally, the activation of these channels has been shown to reduce the excitability of neurons, which can be beneficial in treating epilepsy.
Biochemical and Physiological Effects
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to be highly selective for KCNQ1/KCNE1 channels and does not affect other potassium channels. N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has also been shown to be highly potent, with an EC50 value of 0.42 μM. In terms of physiological effects, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to shorten the action potential duration in cardiac cells, reduce the excitability of neurons, and increase insulin secretion in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide is its high selectivity and potency for KCNQ1/KCNE1 channels. This makes it an ideal tool for studying the physiological and pathophysiological roles of these channels. Additionally, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to be effective in both in vitro and in vivo experiments, which further increases its utility in research. However, one of the limitations of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide is its relatively short half-life, which can make it challenging to use in long-term experiments.

Future Directions

There are several future directions for research on N-(2-piperidin-1-ylphenyl)furan-3-carboxamide. One area of research is to further elucidate its mechanism of action and the physiological and pathophysiological roles of KCNQ1/KCNE1 channels. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes, obesity, and cancer. Additionally, there is a need to develop more stable analogs of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide that can be used in long-term experiments. Finally, there is a need to develop more efficient synthesis methods for N-(2-piperidin-1-ylphenyl)furan-3-carboxamide to increase its availability for research.

Synthesis Methods

The synthesis of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with piperidine to form 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethanone. This intermediate is then reacted with furan-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-piperidin-1-ylphenyl)furan-3-carboxamide.

Scientific Research Applications

N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating long QT syndrome, a cardiac disorder characterized by an abnormal prolongation of the QT interval. N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has also been found to have anti-convulsant properties and can be used in the treatment of epilepsy. Furthermore, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to have potential applications in the treatment of diabetes, obesity, and cancer.

properties

IUPAC Name

N-(2-piperidin-1-ylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-8-11-20-12-13)17-14-6-2-3-7-15(14)18-9-4-1-5-10-18/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFLVIPVLQFXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-piperidin-1-ylphenyl)furan-3-carboxamide

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